molecular formula C38H35N5O6 B160845 N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine CAS No. 64325-78-6

N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

Cat. No. B160845
CAS RN: 64325-78-6
M. Wt: 657.7 g/mol
InChI Key: LPICNYATEWGYHI-WIHCDAFUSA-N
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Description

N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine (also known as N6-Benzoyl-dA) is a novel nucleoside analogue that has been developed for use in various scientific research applications. N6-Benzoyl-dA has been found to be a potent inhibitor of reverse transcriptase, a key enzyme in the replication of retroviruses such as HIV, and has been studied for its potential use in treating HIV and other viral infections. In addition, N6-Benzoyl-dA has been studied for its potential use in the synthesis of DNA-based therapeutics and as a potential therapeutic agent for cancer.

Scientific Research Applications

Solid-Phase Synthesis Applications

  • Synthesis of 7-Substituted 3H-Imidazo[2,1-i]purines: This compound is utilized for the solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. The process involves immobilization, quantitative conversion, reductive amination, N-alkylation or N-acylation, and release from the support by acidolytic cleavage (Karskela & Lönnberg, 2006).

Oligonucleotide Synthesis

  • Cyclic Diacyl Groups for N6-Amino Group Protection: The compound plays a role in preventing depurination during detritylation in acidic media and maintaining stability in basic media during oligodeoxynucleotide synthesis (Kume, Iwase, Sekine, & Hata, 1984).
  • Alkynylated Deoxyadenosine Phosphoramidite for DNA Labeling: A derivative of this compound has been synthesized for the production of alkyne-modified oligodeoxynucleotide, enabling various labels to be introduced into DNA using the click reaction (Wang et al., 2019).

Improvement in Synthesis Process

  • Modification of Detritylation Step: It is used in the protection of the 5'-terminal hydroxy function in solid-phase DNA/RNA synthesis. Modifications in detritylation steps have been explored to prevent depurination and chain cleavage (Habuš & Agrawal, 1994).

Synthesis of Nucleotide Analogues

  • Synthesis of 3′-O-Triphosphates of 2′-Deoxyadenosine: This compound is used in the synthesis of biologically significant nucleotides like 2′-d-3′-ATP, demonstrating a one-pot methodology and concurrent deprotection steps (Kore, Yang, & Srinivasan, 2014).

RNA and DNA-RNA Mixture Synthesis

  • Selective 2'-Benzoylation in Ribonucleosides: This compound aids in the preparation of protected ribonucleosides, which are then used to synthesize oligoribonucleotides on solid support. This process has allowed for the easy preparation and isolation of mixtures of DNA and RNA (Kempe, Chow, Sundquist, Nardi, Paulson, & Peterson, 1982).

Solid-Phase Oligonucleotide Synthesis

  • Synthesis of Modified Nucleosides: The compound is utilized in the synthesis of modified nucleosides for incorporation into oligonucleotides, demonstrating its versatility in nucleic acid chemistry (Koissi & Lönnberg, 2007).

properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-32-31(44)21-33(49-32)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPICNYATEWGYHI-WIHCDAFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H35N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074964
Record name Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

CAS RN

64325-78-6
Record name N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64325-78-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine, N-benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxyadenosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine
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N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

Citations

For This Compound
6
Citations
T Karskela, H Lönnberg - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
A method for solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines has been developed. The key features of this library synthesis are: (i) …
Number of citations: 8 pubs.rsc.org
M McNeil, A Srivastava, P Brock, GM Wallraff… - dominoweb.draco.res.ibm.com
Over the past decade, DNA chip technology has gained increased importance, particularly in medical research. Phosphoramidite chemistry is one method that is used to synthesize …
Number of citations: 0 dominoweb.draco.res.ibm.com
T Karskela - 2013 - academia.edu
This thesis is based on the experimental work carried out at the Laboratory of Organic Chemistry, Department of Chemistry at the University of Turku between May 2000 and March 2011…
Number of citations: 2 www.academia.edu
A Nuthanakanti, SG Srivatsan - Current protocols in nucleic acid …, 2020 - Wiley Online Library
Abstract Development of efficient tools that would enable direct correlation of nucleic acid structure and recognition in solution and in solid state at atomic resolution is highly desired. In …
Y Sun, Y Yan, M Wang, C Chen, H Xu… - ACS Applied Materials & …, 2013 - ACS Publications
Amphiphilic hybrid nucleolipids bear the structural and functional hallmarks of both lipids and nucleic acids and hold great potential for biotechnological applications. However, further …
Number of citations: 21 pubs.acs.org
EJ Amigues, C Hardacre, G Keane, ME Migaud… - Green …, 2009 - pubs.rsc.org
A range of chlorophosphoramidites have been prepared in ionic liquids and compared with material synthesised in molecular solvents. Through the use of ionic liquids as reaction …
Number of citations: 18 pubs.rsc.org

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